molecular formula C11H11NO2 B13703150 5-(3-Methoxyphenyl)-2-methyloxazole

5-(3-Methoxyphenyl)-2-methyloxazole

Cat. No.: B13703150
M. Wt: 189.21 g/mol
InChI Key: WIRIYRZIDVVUPX-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-2-methyloxazole is a heterocyclic compound that features an oxazole ring substituted with a methoxyphenyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methoxybenzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-2-methyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(3-Methoxyphenyl)-2-methyloxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-2-methyloxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-methyloxazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-(4-Methoxyphenyl)-2-methyloxazole: Similar structure but with the methoxy group at the 4-position, leading to different chemical and biological properties.

    5-(3-Methoxyphenyl)-2-ethyl-oxazole: Substitution of the methyl group with an ethyl group, which can influence its physical and chemical characteristics.

Uniqueness

5-(3-Methoxyphenyl)-2-methyloxazole is unique due to the specific positioning of the methoxy group, which can significantly impact its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C11H11NO2/c1-8-12-7-11(14-8)9-4-3-5-10(6-9)13-2/h3-7H,1-2H3

InChI Key

WIRIYRZIDVVUPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC(=CC=C2)OC

Origin of Product

United States

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